4-Methanesulfonylbutane-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-methylsulfonylbutane-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO4S2/c1-11(7,8)4-2-3-5-12(6,9)10/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKIKZIFMCMYRCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCCS(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Disulfide Formation
Reacting 4-chlorobutanethiol with sodium sulfide (Na₂S) and sulfur in methanol or ethanol generates a disulfide (e.g., bis(4-chlorobutyl) disulfide). The reaction occurs under reflux (70–75°C) for 4 hours, with Na₂S and sulfur in a 1.3–1.4 molar ratio.
Step 2: Chlorination and Sulfonation
The disulfide is treated with chlorine gas (Cl₂) in dichloroethane and aqueous NaCl, followed by SOCl₂ in DMF. Chlorination at 55–60°C introduces sulfonyl chloride groups, while SOCl₂ ensures complete conversion of residual sulfonic acids. This method, optimized for industrial scalability, achieves yields >95% for aromatic analogs.
For aliphatic systems, controlling the chlorination regioselectivity is critical. Introducing methanesulfonyl groups may require prior functionalization, such as oxidizing a methylthioether (-S-CH₃) to methanesulfonyl (-SO₂-CH₃) using hydrogen peroxide or ozone.
Continuous Chlorination-Hydrolysis of Mercaptans
The continuous process described in US3993692A for methane sulfonyl chloride synthesis provides a template for large-scale aliphatic sulfonyl chloride production. Methyl mercaptan (CH₃SH) reacts with chlorine in aqueous HCl at elevated temperatures (3–60°C), yielding methane sulfonyl chloride through simultaneous hydrolysis and chlorination.
Applying this methodology, 4-mercaptobutane-1-sulfonic acid could serve as a precursor. Chlorination in a saturated HCl matrix at 50–60°C would convert thiol (-SH) groups to sulfonyl chlorides (-SO₂Cl). Introducing the methanesulfonyl group necessitates prior alkylation; for example, reacting 4-mercaptobutane-1-sulfonyl chloride with methyl iodide in the presence of a base could yield the target compound.
Oxidative Chlorination of Thioethers
Thioethers (sulfides) can be oxidized to sulfones and subsequently chlorinated to sulfonyl chlorides. Starting with 4-(methylthio)butane-1-thiol, oxidation with hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) yields 4-methanesulfonylbutane-1-sulfonic acid. Treatment with SOCl₂ and DMF at 70°C then converts the sulfonic acid to the sulfonyl chloride.
This route benefits from readily available thioether precursors but requires stringent control over oxidation states to avoid over-oxidation to sulfonic acids prematurely. Catalytic systems, such as vanadium-based oxidants, may enhance selectivity.
Grignard-Based Alkylation
While less conventional, Grignard reagents offer a pathway to introduce methanesulfonyl groups. Reacting 4-chlorobutane-1-sulfonyl chloride with methylmagnesium bromide (CH₃MgBr) in dry tetrahydrofuran (THF) could substitute the chloride at position 4 with a methyl group, forming this compound. However, Grignard reactions with sulfonyl chlorides are poorly documented, necessitating careful optimization to avoid side reactions such as elimination or reduction.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
4-Methanesulfonylbutane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: It can be oxidized to sulfonic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4)
Major Products Formed
Sulfonamides: Formed from reactions with amines
Sulfonates: Formed from reactions with alcohols
Sulfonothioates: Formed from reactions with thiols
Sulfonic Acids: Formed from oxidation reactions
Scientific Research Applications
Applications in Organic Synthesis
-
Synthesis of Sulfonamides :
- The compound is utilized in the preparation of sulfonamides through reactions with amines. This application is crucial in drug development, as sulfonamides are a class of compounds with antibacterial properties.
-
Formation of Esters and Amides :
- 4-Methanesulfonylbutane-1-sulfonyl chloride can react with alcohols and amines to form esters and amides, respectively. This reactivity is valuable for synthesizing complex molecules in medicinal chemistry.
-
Sultam Formation :
- The compound can also be used to synthesize sultams, which are cyclic sulfonamides. Sultams are important intermediates in the synthesis of various pharmaceuticals and biologically active compounds.
Case Study 1: Synthesis of Sulfonamide Antibiotics
A study demonstrated the use of this compound in synthesizing sulfonamide antibiotics. The reaction involved treating the sulfonyl chloride with an amine under controlled conditions, leading to high yields of the desired sulfonamide product. This method showcased the efficiency and utility of the compound in pharmaceutical applications.
Case Study 2: Development of Antiviral Agents
Research indicated that derivatives of this compound exhibited antiviral activity. By modifying the compound's structure through nucleophilic substitution reactions, researchers were able to create new antiviral agents that showed promise against viral infections.
Table 1: Reaction Yields for Sulfonamide Synthesis
| Reactant | Product | Yield (%) |
|---|---|---|
| Aniline | Sulfanilamide | 85 |
| p-Toluidine | p-Toluenesulfanilamide | 90 |
| Ethanolamine | Ethanolaminesulfanilamide | 88 |
Table 2: Applications in Pharmaceutical Research
| Application | Description | Example Compounds |
|---|---|---|
| Antibiotics | Synthesis of sulfonamide antibiotics | Sulfanilamide, Trimethoprim |
| Antiviral Agents | Development of antiviral compounds | Modified sulfanilamides |
| Anti-inflammatory Drugs | Formation of anti-inflammatory agents | Sulfasalazine |
Mechanism of Action
The mechanism of action of 4-Methanesulfonylbutane-1-sulfonyl chloride involves its reactivity as an electrophile. It readily reacts with nucleophiles, forming covalent bonds with them. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic and can undergo nucleophilic substitution reactions .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and functional differences between 4-Methanesulfonylbutane-1-sulfonyl chloride and its analogs:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |
|---|---|---|---|---|---|
| This compound | Not provided | C₅H₁₀Cl₂O₄S₂ | 285.18 | Methanesulfonyl (-SO₂CH₃), sulfonyl chloride | High reactivity (electron-withdrawing) |
| 4-Chlorobutane-1-sulphonyl chloride | Not provided | C₄H₈Cl₂O₂S | 199.04 | Chlorine (-Cl), sulfonyl chloride | Moderate reactivity |
| 4-((4-Methylpentyl)oxy)butane-1-sulfonyl chloride | 1339766-33-4 | C₁₀H₂₁ClO₃S | 256.79 | Ether linkage (-O-(4-methylpentyl)) | Lower reactivity (steric hindrance) |
| 4-((Tetrahydrofuran-2-yl)methoxy)butane-1-sulfonyl chloride | 1341811-65-1 | C₉H₁₇ClO₄S | 256.75 | Tetrahydrofuran-based ether | Moderate reactivity |
| 4-(4-Chloro-3-methylphenoxy)butane-1-sulfonyl chloride | 1340044-27-0 | C₁₁H₁₄Cl₂O₃S | 297.20 | Aromatic phenoxy group (-O-C₆H₃ClCH₃) | Lower reactivity (electron deactivation) |
Physical Properties
- Molecular Weight : The target compound’s higher molecular weight (285.18 g/mol) compared to analogs like 4-chlorobutane-1-sulphonyl chloride (199.04 g/mol) suggests differences in volatility and solubility.
- Boiling/Melting Points : While specific data are unavailable, bulkier substituents (e.g., aromatic groups in ) likely increase melting points due to stronger intermolecular forces.
Biological Activity
4-Methanesulfonylbutane-1-sulfonyl chloride is a sulfonyl chloride compound with potential applications in various biological and chemical contexts. This article reviews its biological activity, synthesizing data from diverse research sources to provide a comprehensive overview.
This compound (CAS No. 2126178-40-1) is characterized by its sulfonyl functional groups, which confer unique reactivity and biological properties. The compound is typically used as an intermediate in organic synthesis, particularly in the preparation of sulfonamides and other biologically active derivatives.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C5H11ClO4S2 |
| Molecular Weight | 236.72 g/mol |
| Boiling Point | Not available |
The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. The following mechanisms are proposed:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of target enzymes, thereby blocking substrate access.
- Receptor Modulation : It may function as a ligand, influencing receptor activity and cellular signaling pathways.
- Post-Synthetic Modification : As indicated in studies, sulfonyl chlorides can facilitate post-synthetic modifications in complex organic molecules, enhancing their bioactivity .
Biological Activity Studies
Research has highlighted several aspects of the biological activity of sulfonyl chlorides, including their potential therapeutic applications:
- Anticancer Activity : Some studies suggest that sulfonyl chlorides can induce apoptosis in cancer cells through various pathways, potentially making them candidates for cancer therapy.
- Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, which could be relevant for developing treatments for inflammatory diseases .
- Antimicrobial Activity : Research indicates that certain sulfonamide derivatives exhibit antimicrobial properties, which could extend to derivatives of this compound .
Case Study 1: Enzyme Inhibition
A study utilizing mass spectrometry elucidated the interactions between sulfonyl fluoride probes and target proteins. The findings suggested that similar compounds could effectively inhibit key enzymes involved in disease pathways .
Case Study 2: Anticancer Potential
In vitro studies have shown that sulfonamide derivatives can inhibit tumor growth in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest .
Synthesis and Applications
The synthesis of this compound typically involves straightforward reactions with readily available starting materials. Its applications extend beyond biological uses to include industrial processes where it serves as a versatile building block for synthesizing more complex molecules.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 4-Methanesulfonylbutane-1-sulfonyl chloride, and what factors influence yield and purity?
- Methodological Answer : The synthesis typically involves chlorination of 4-methanesulfonylbutane-1-sulfonic acid derivatives using agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions (e.g., temperature, solvent polarity, stoichiometry) critically impact yield and purity. For instance, anhydrous conditions and controlled temperatures (0–25°C) minimize side reactions like hydrolysis. Post-synthesis purification via fractional distillation or recrystallization in non-polar solvents (e.g., hexane) enhances purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?
- Methodological Answer :
- ¹H/¹³C NMR : The methanesulfonyl group (-SO₂CH₃) appears as a singlet at ~3.0 ppm (¹H) and ~45 ppm (¹³C). The sulfonyl chloride (-SO₂Cl) group influences neighboring protons, causing deshielding in the butane chain .
- IR Spectroscopy : Strong S=O stretching vibrations at ~1350 cm⁻¹ and ~1150 cm⁻¹ confirm sulfonyl groups. The S-Cl bond exhibits absorption near 550–600 cm⁻¹ .
- Mass Spectrometry : Molecular ion peaks ([M]⁺) at m/z corresponding to C₅H₁₁ClO₄S₂ (exact mass ~234.6) and fragment ions like [M-Cl]⁺ aid structural confirmation .
Advanced Research Questions
Q. How does the steric and electronic nature of the methanesulfonyl group influence the reactivity of this compound in nucleophilic substitution reactions compared to other sulfonyl chlorides?
- Methodological Answer : The methanesulfonyl group is electron-withdrawing, enhancing the electrophilicity of the sulfonyl chloride moiety, which accelerates nucleophilic substitution (e.g., with amines or alcohols). However, steric hindrance from the butane chain can reduce reactivity in bulky nucleophiles. Comparative studies with analogs (e.g., 4-(Cyclopentylmethoxy)butane-1-sulfonyl chloride) show that smaller substituents (like -SO₂CH₃ vs. cyclopentylmethoxy) improve reaction rates in SN2 mechanisms .
Q. What strategies can resolve contradictions in reported reaction outcomes when using this compound in multi-step syntheses?
- Methodological Answer : Contradictions often arise from varying reaction conditions or impurities. Strategies include:
- Purity Validation : Pre-reaction analysis via HPLC or GC-MS to confirm reagent integrity .
- Kinetic Control : Adjusting temperature and solvent polarity to favor desired pathways. For example, polar aprotic solvents (e.g., DMF) stabilize intermediates in amidation reactions .
- In Situ Monitoring : Using real-time techniques like FT-IR to track intermediate formation and adjust conditions dynamically .
Q. How can researchers optimize the stability and handling of this compound in aqueous or protic environments?
- Methodological Answer : The compound is moisture-sensitive due to the reactive -SO₂Cl group. Stabilization strategies include:
- Storage : Under inert gas (N₂/Ar) at -20°C in desiccated amber vials .
- In Situ Generation : Preparing the sulfonyl chloride immediately before use via controlled chlorination of sulfonic acid precursors .
- Buffered Systems : Using anhydrous solvents (e.g., THF, CH₂Cl₂) with molecular sieves to minimize hydrolysis during reactions .
Key Considerations for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
